6-Methylpyridine-2,3-diamine hydrochloride
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Overview
Description
6-Methylpyridine-2,3-diamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2nd and 3rd positions and a methyl group at the 6th position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-2,3-diamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Nitration: The 6-methylpyridine undergoes nitration to introduce nitro groups at the 2nd and 3rd positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-2,3-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidized forms.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include nitro derivatives or other oxidized forms.
Reduction: Products include fully reduced derivatives.
Substitution: Products include substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Methylpyridine-2,3-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Similar structure but lacks the second amino group at the 3rd position.
6-Methylpyridine-2-amine: Similar structure but lacks the amino group at the 3rd position.
2,3-Diaminopyridine: Similar structure but lacks the methyl group at the 6th position.
Uniqueness
6-Methylpyridine-2,3-diamine hydrochloride is unique due to the presence of both amino groups and a methyl group on the pyridine ring. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
6-methylpyridine-2,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-2-3-5(7)6(8)9-4;/h2-3H,7H2,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSGEWSJZRNFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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